Azido-PEG20-Boc
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Overview
Description
Azido-PEG20-Boc is a polyethylene glycol (PEG)-based compound that contains an azide group and a tert-butyloxycarbonyl (Boc) protecting group. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioorthogonal chemistry applications. The azide group allows for click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG20-Boc is synthesized through a series of chemical reactions involving the introduction of azide and Boc groups onto a PEG backbone. The typical synthetic route involves the following steps:
PEG Functionalization: The PEG backbone is first functionalized with a hydroxyl group.
Azidation: The hydroxyl group is then converted to an azide group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Boc Protection: The azide-functionalized PEG is then reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG20-Boc undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are triazole-linked compounds, which are stable and useful in various applications, including drug development and bioconjugation .
Scientific Research Applications
Azido-PEG20-Boc has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Azido-PEG20-Boc involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property allows it to act as a versatile linker in various chemical and biological applications. In the context of PROTACs, this compound facilitates the formation of a bifunctional molecule that can recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG20-Alcohol: Similar to Azido-PEG20-Boc but lacks the Boc protecting group.
Azido-PEG20-Azide: Contains two azide groups and is used as a bifunctional linker in click chemistry.
Uniqueness
This compound is unique due to the presence of the Boc protecting group, which provides additional stability and allows for selective deprotection under mild conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are required .
Properties
Molecular Formula |
C47H93N3O22 |
---|---|
Molecular Weight |
1052.2 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C47H93N3O22/c1-47(2,3)72-46(51)4-6-52-8-10-54-12-14-56-16-18-58-20-22-60-24-26-62-28-30-64-32-34-66-36-38-68-40-42-70-44-45-71-43-41-69-39-37-67-35-33-65-31-29-63-27-25-61-23-21-59-19-17-57-15-13-55-11-9-53-7-5-49-50-48/h4-45H2,1-3H3 |
InChI Key |
WEYSKFVHLLWGAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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